
3-Chloro-4-hydroxy-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hydroxy-4-methylpentan-2-one, also known as CHMPS, is a chemical compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. It is a ketone derivative of 4-methyl-2-pentanone and has a molecular weight of 164.6 g/mol. In
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-4-hydroxy-4-methylpentan-2-one is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for the inflammation, pain, and fever associated with many diseases. By inhibiting COX enzymes, 3-Chloro-4-hydroxy-4-methylpentan-2-one reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-hydroxy-4-methylpentan-2-one are well-documented. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, 3-Chloro-4-hydroxy-4-methylpentan-2-one has been found to reduce fever in animal models of infection. These effects are thought to be due to the inhibition of COX enzymes and the subsequent reduction in prostaglandin production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-4-hydroxy-4-methylpentan-2-one in lab experiments is its well-documented effects on inflammation, pain, and fever. This makes it a useful tool for studying these processes in animal models of disease. Additionally, 3-Chloro-4-hydroxy-4-methylpentan-2-one has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
One limitation of using 3-Chloro-4-hydroxy-4-methylpentan-2-one in lab experiments is its potential toxicity. While it has been shown to be safe in animal models at certain doses, further research is needed to determine its safety in humans. Additionally, the multi-step synthesis process required to produce 3-Chloro-4-hydroxy-4-methylpentan-2-one can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on 3-Chloro-4-hydroxy-4-methylpentan-2-one. One area of interest is the development of new drugs based on 3-Chloro-4-hydroxy-4-methylpentan-2-one. By modifying the chemical structure of 3-Chloro-4-hydroxy-4-methylpentan-2-one, it may be possible to create more potent and selective COX inhibitors with fewer side effects.
Another area of interest is the study of 3-Chloro-4-hydroxy-4-methylpentan-2-one as an antibiotic. With the rise of antibiotic-resistant bacteria, there is a need for new antibiotics with different mechanisms of action. 3-Chloro-4-hydroxy-4-methylpentan-2-one may be a promising candidate for further study in this area.
In conclusion, 3-Chloro-4-hydroxy-4-methylpentan-2-one is a chemical compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new drugs. Additionally, its antimicrobial activity suggests that it could be used as an antibiotic. Further research is needed to fully understand the mechanism of action and potential applications of 3-Chloro-4-hydroxy-4-methylpentan-2-one.
Métodos De Síntesis
The synthesis of 3-Chloro-4-hydroxy-4-methylpentan-2-one is a multi-step process that involves the reaction of 4-methyl-2-pentanone with chlorine gas and sodium hydroxide. The reaction takes place in the presence of a solvent such as water or ethanol and requires careful temperature control. The product is then purified using various techniques such as distillation or chromatography.
Aplicaciones Científicas De Investigación
3-Chloro-4-hydroxy-4-methylpentan-2-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, 3-Chloro-4-hydroxy-4-methylpentan-2-one has been found to have antimicrobial activity against a variety of bacteria and fungi, suggesting that it could be used as an antibiotic.
Propiedades
Número CAS |
118348-53-1 |
|---|---|
Nombre del producto |
3-Chloro-4-hydroxy-4-methylpentan-2-one |
Fórmula molecular |
C6H11ClO2 |
Peso molecular |
150.6 g/mol |
Nombre IUPAC |
3-chloro-4-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11ClO2/c1-4(8)5(7)6(2,3)9/h5,9H,1-3H3 |
Clave InChI |
LJUUNWRAANUKNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(C)(C)O)Cl |
SMILES canónico |
CC(=O)C(C(C)(C)O)Cl |
Sinónimos |
2-Pentanone, 3-chloro-4-hydroxy-4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




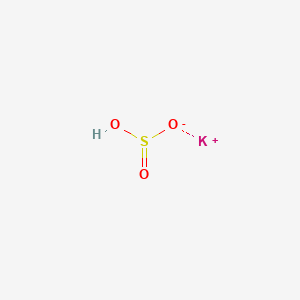
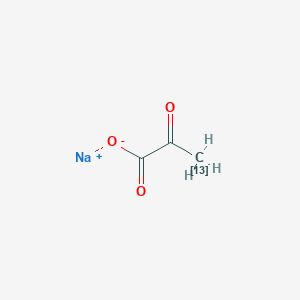
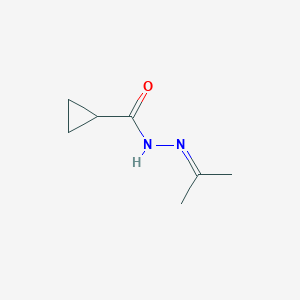

![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
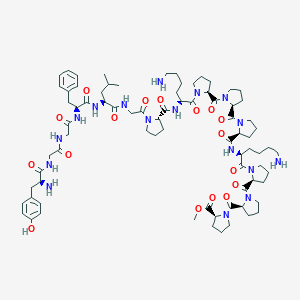
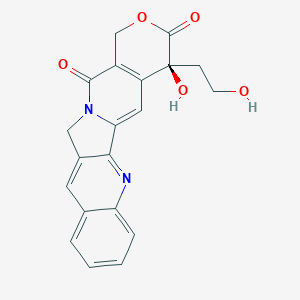
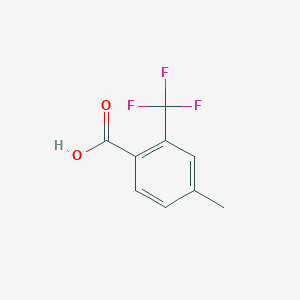

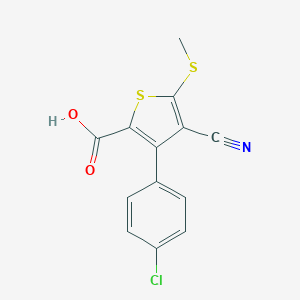


![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)